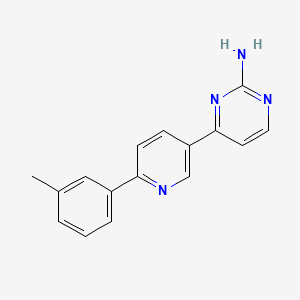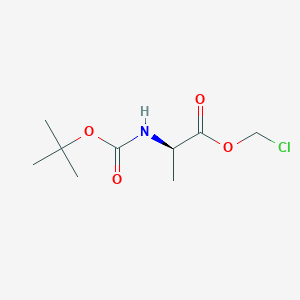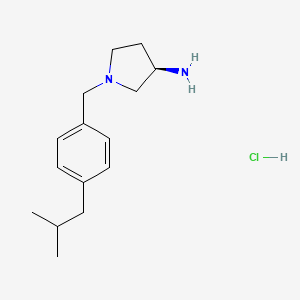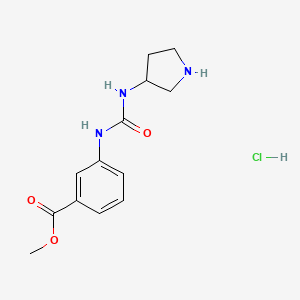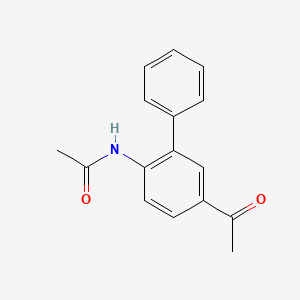
N-(5-Acetylbiphenyl-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Acetylbiphenyl-2-yl)-acetamide (ABPA) is an amide derivative of biphenyl, a type of aromatic hydrocarbon. It is an important synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other industrial chemicals. ABPA is also used in the synthesis of a variety of other compounds due to its unique properties. In the pharmaceutical industry, ABPA is used as a starting material in the synthesis of a variety of drugs, including anti-cancer agents, anti-inflammatory drugs, and anticonvulsants. Furthermore, ABPA is also used in the synthesis of agrochemicals, such as herbicides and insecticides, as well as in the production of other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Antiplasmodial Properties
A study by Mphahlele, M. M., and Choong, Y. (2017) describes the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which were evaluated for potential in vitro antiplasmodial properties against Plasmodium falciparum. The study suggests a theoretical mode of action for these compounds involving molecular docking against the parasite lactate dehydrogenase (Mphahlele, M. M., & Choong, Y., 2017).
Anticancer Activity
In 2019, Mehta, S., Kumar, Sanjiv, et al. synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. Compounds showed significant antimicrobial activity and potential anticancer properties (Mehta, S., Kumar, Sanjiv, et al., 2019).
Biological Evaluation as Anticancer Agents
Evren, A., Yurttaş, L., et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. The compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with compound 4c exhibiting high selectivity (Evren, A., Yurttaş, L., et al., 2019).
Antitumor Activity
Wu, R., Ding, Wan-jing, et al. (2009) reported that a novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), exhibited potent antitumor activity against various cancer cells in vitro. XN05 was found to disrupt microtubule assembly, cause cell cycle arrest, and induce apoptosis in BEL-7402 cells, suggesting its potential as a microtubule inhibitor for cancer treatment (Wu, R., Ding, Wan-jing, et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-acetyl-2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11(18)14-8-9-16(17-12(2)19)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXDFCYSOCFPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetylbiphenyl-2-yl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

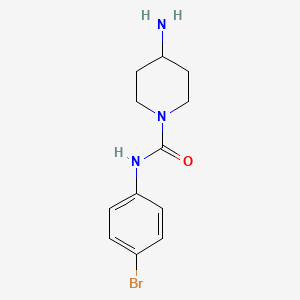
![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1412723.png)
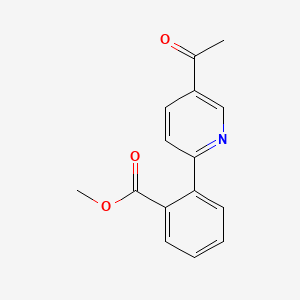


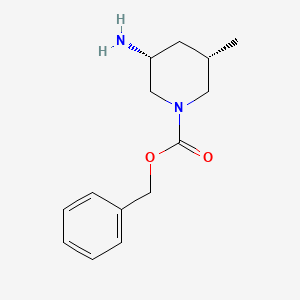


![N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1412735.png)

